molecular formula C20H28N2O2 B11180003 [4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone

[4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone

Cat. No.: B11180003
M. Wt: 328.4 g/mol
InChI Key: POXLSNAQLYFSAI-UHFFFAOYSA-N
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Description

[4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone: is a synthetic organic compound characterized by the presence of two azepane rings attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone typically involves the following steps:

    Formation of Azepane Rings: The azepane rings are synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Attachment to Phenyl Group: The azepane rings are then attached to a phenyl group through a series of condensation reactions, often involving reagents like acyl chlorides or anhydrides.

    Final Assembly: The final step involves the coupling of the azepane-phenyl intermediate with another azepane ring, typically using reagents like carbodiimides or coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Batch Processing: Traditional batch processing methods are also used, with careful control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

[4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

[4-(Azepane-1-carbonyl)-phenyl]-azepan-1-yl-methanone: can be compared with other similar compounds, such as:

    [4-(Piperidine-1-carbonyl)-phenyl]-piperidin-1-yl-methanone: Similar structure but with piperidine rings instead of azepane rings.

    [4-(Morpholine-1-carbonyl)-phenyl]-morpholin-1-yl-methanone: Contains morpholine rings, offering different chemical and biological properties.

The uniqueness of This compound lies in its dual azepane rings, which confer distinct steric and electronic characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

[4-(azepane-1-carbonyl)phenyl]-(azepan-1-yl)methanone

InChI

InChI=1S/C20H28N2O2/c23-19(21-13-5-1-2-6-14-21)17-9-11-18(12-10-17)20(24)22-15-7-3-4-8-16-22/h9-12H,1-8,13-16H2

InChI Key

POXLSNAQLYFSAI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCCCCC3

Origin of Product

United States

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